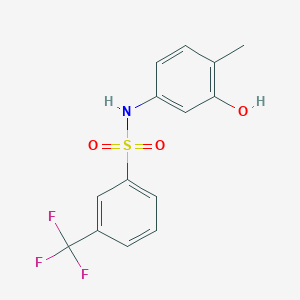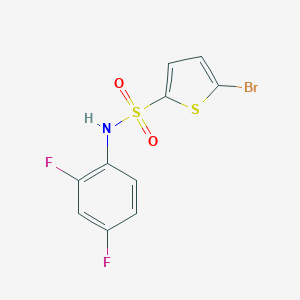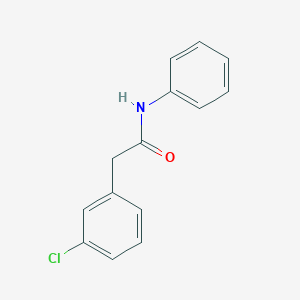![molecular formula C20H12Cl2N2O2 B265943 (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as quinazoline-2,4-dione derivative and has been found to have several pharmacological properties.
Wirkmechanismus
The mechanism of action of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can modulate various biochemical and physiological processes, such as apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its ability to selectively target specific signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxicity of this compound and its derivatives.
Synthesemethoden
The synthesis of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2,5-dichlorophenol with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide. The resulting intermediate is then treated with cyclohexane-1,3-dione to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound has been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C20H12Cl2N2O2 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-9-10-15(22)18(11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,23H/b19-14+ |
InChI-Schlüssel |
DNRQJOBBJWRNKB-XMHGGMMESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=C(C=CC(=C4)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
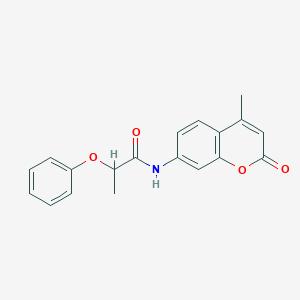
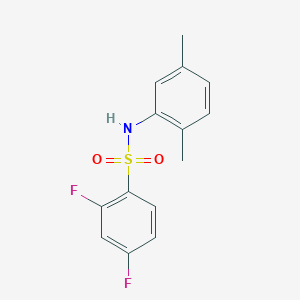
![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)
